molecular formula C7H15Cl2N B1407617 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride CAS No. 42022-78-6

2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride

Cat. No. B1407617
CAS RN: 42022-78-6
M. Wt: 184.1 g/mol
InChI Key: DQGHFMIUCZGXMR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (CMEPHCl) is a synthetic organic compound that is widely used in laboratory experiments. It is a white, crystalline solid that is soluble in water and organic solvents, and it is relatively stable in air. CMEPHCl is a versatile reagent that can be used in a variety of different reactions, and it has a wide range of applications in the scientific and medical fields.

Scientific Research Applications

1. Stereochemical Studies and Reactions with Nucleophiles

Research has shown that 2-(chloromethyl)-1-ethylpyrrolidine is involved in stereochemically specific reactions. One study examined the thermal rearrangement of this compound, demonstrating complete stereospecificity and adherence to first-order rate laws (Hammer, Weber, 1981). Another study provided a complete product analysis of its reactions with hydroxide ion, revealing the formation of various bis-(β-aminoethers) and demonstrating consistency with previously suggested reaction mechanisms (Hammer, McCarthy Ali, Weber, 1973).

2. Analytical Method Development

An efficient analytical method has been developed for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. This method involves pre-column derivatization with 4-nitrobenzoic acid and separation of enantiomers using high-performance liquid chromatography (HPLC) (Wang, Yao, Qian, Pu, Yao, Song, 2015).

3. Impurity Analysis in Pharmaceuticals

A simple and reliable method using thin-layer chromatography has been developed for determining sulpiride and impurities of 2-aminomethyl-1-ethylpyrrolidine in pharmaceuticals. This method enhances the quantitative analysis and purity control of sulpiride (Agbaba, Miljkovic, Marinković, Zivanov-stakic, Vladimirov, 1999).

4. Synthetic Utility in Organic Chemistry

The compound exhibits synthetic utility in organic chemistry, as demonstrated by its use in the chloromethylation of pyrroles. This process yields chloromethyl compounds with high regiospecificity, providing versatile intermediates for further chemical synthesis (Barker, Bahia, 1990).

properties

IUPAC Name

2-(chloromethyl)-1-ethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c1-2-9-5-3-4-7(9)6-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGHFMIUCZGXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Chen, KL Kurita, N Wong, CM Crittenden - Journal of Pharmaceutical …, 2022 - Elsevier
In pharmaceutical development, structural elucidation of small molecules from process related impurities and degradation products is an essential component. As one of the most …
Number of citations: 1 www.sciencedirect.com
CF Hammer, SR Heller, JH Craig - Tetrahedron, 1972 - Elsevier
… 2-Chloromethyl-1-ethylpyrrolidine hydrochloride (I-HCl). To a solution of& (50 g 0039 mol) in EtOH free CHCl, (15 ml) was slowly added a soln of SOCl, (97 g Om mol) in CHCI, (5 ml). …
Number of citations: 120 www.sciencedirect.com
G Núñez-Mojica - 2021 - theses.fr
Le développement et l'administration d'antibiotiques constituent une approche majeure de la médecine moderne. Cependant, la résistance aux médicaments des micro-organismes …
Number of citations: 0 www.theses.fr
G Núñez Mojica - 2020 - eprints.uanl.mx
UNIVERSIDAD AUTÓNOMA DE NUEVO LEÓN FACULTAD DE CIENCIAS QUÍMICAS Isolation, structural characterization and assessment of the Page 1 UNIVERSIDAD AUTÓNOMA …
Number of citations: 0 eprints.uanl.mx

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